(Z)-8-(4-methoxyphenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-8-(4-methoxyphenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C27H25NO7 and its molecular weight is 475.497. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Research has shown that compounds related to benzofurans and benzoxazines are often explored for their synthetic pathways and the formation of novel derivatives. For example, the synthesis of novel octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives, serving as ABC ring models of saframycins, demonstrates the interest in creating complex molecules for further pharmacological study (Saito et al., 1997). This indicates a potential route for synthesizing and studying the applications of compounds similar to the one .
Antimicrobial Activities
Similar benzoxazine and benzofuran derivatives have been studied for their antimicrobial properties. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives highlight the pharmaceutical relevance of these compounds (Bektaş et al., 2007). This suggests that the compound could potentially be explored for antimicrobial applications.
Chemical Properties and Reactions
The study of various benzoxazine derivatives, including their synthesis, reactions, and properties, is crucial for developing new materials and drugs. For example, the synthesis of benzoxazines with tolyl, p-hydroxyphenyl, or p-carboxyphenyl linkage and the exploration of the structure-property relationship of the resulting thermosets (Lin et al., 2009) provide valuable insights into how such compounds can be modified and utilized in various scientific fields.
Properties
IUPAC Name |
(2Z)-8-(4-methoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-30-18-7-5-17(6-8-18)28-14-20-21(34-15-28)10-9-19-25(29)22(35-26(19)20)11-16-12-23(31-2)27(33-4)24(13-16)32-3/h5-13H,14-15H2,1-4H3/b22-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVTWOKZIVIXHG-JJFYIABZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C(=C5)OC)OC)OC)C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C(=C5)OC)OC)OC)/C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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